6-Methyl-2-(methylsulfonyl)benzo[d]oxazole
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Overview
Description
6-Methyl-2-(methylsulfonyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C9H9NO3S. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by a benzoxazole ring substituted with a methyl group and a methylsulfonyl group, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(methylsulfonyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzoxazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various functionalized benzoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methyl-2-(methylsulfonyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylsulfonyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the methyl and methylsulfonyl substituents.
2-Methylbenzoxazole: Similar structure but with a methyl group at the 2-position.
2-(Methylsulfonyl)benzoxazole: Similar structure but with a methylsulfonyl group at the 2-position.
Uniqueness: 6-Methyl-2-(methylsulfonyl)benzo[d]oxazole is unique due to the presence of both a methyl and a methylsulfonyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain biological targets and improve its solubility and stability compared to its analogs.
Properties
CAS No. |
791594-35-9 |
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Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
6-methyl-2-methylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H9NO3S/c1-6-3-4-7-8(5-6)13-9(10-7)14(2,11)12/h3-5H,1-2H3 |
InChI Key |
VDBCLRHHWCDXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)S(=O)(=O)C |
Origin of Product |
United States |
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